2-Octyl-2H-benzo[d][1,2,3]triazole
Overview
Description
2-Octyl-2H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C14H21N3. It is a derivative of benzotriazole, characterized by the presence of an octyl group attached to the nitrogen atom of the triazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyl-2H-benzo[d][1,2,3]triazole typically involves the reaction of benzotriazole with 1-iodooctane in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like dimethylformamide under an inert atmosphere (argon) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Octyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the octyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Octyl-2H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Octyl-2H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets and pathways. The compound’s triazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. These interactions contribute to its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition and UV stabilization properties.
1,2,3-Triazole Derivatives: A class of compounds with diverse biological and industrial applications.
2-Octyl-1H-benzotriazole: A structural isomer with similar properties but different reactivity.
Uniqueness: 2-Octyl-2H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. Its octyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-octylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-3-4-5-6-9-12-17-15-13-10-7-8-11-14(13)16-17/h7-8,10-11H,2-6,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESNTVKWORZVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1N=C2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402510 | |
Record name | 2-Octyl-2H-benzo[d][1,2,3]triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112642-69-0 | |
Record name | 2-Octyl-2H-benzo[d][1,2,3]triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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